molecular formula C23H23N3OS2 B2547136 2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 763128-88-7

2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2547136
CAS No.: 763128-88-7
M. Wt: 421.58
InChI Key: WJSARUBYFBWYRR-UHFFFAOYSA-N
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Description

2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N3OS2 and its molecular weight is 421.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

The compound has been evaluated for antimicrobial and antifungal activities. A related compound, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, showed promising antibacterial and antifungal potential, indicating a similar potential for the compound (Abbasi et al., 2020).

Vibrational Spectroscopic Analysis

The compound's vibrational signatures were characterized using Raman and Fourier transform infrared spectroscopy. This analysis is crucial for understanding the molecular structure and interactions of the compound (Jenepha Mary et al., 2022).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds similar to 2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide, revealing insights into their molecular structure, thermal properties, and antimicrobial activities (Lahtinen et al., 2014).

Potential as Antitumor Agents

Compounds with similar structures have been evaluated as potential inhibitors of thymidylate synthase, indicating their potential use as antitumor agents. This suggests a possible avenue for the application of this compound in cancer research (Gangjee et al., 1996).

Molecular Docking and Pharmacokinetics

The compound's analogs have been subjected to in-silico docking and pharmacokinetic studies, providing insights into their interaction with biological targets and their absorption, distribution, metabolism, excretion, and toxicity profiles. This is relevant for understanding the therapeutic potential and safety profile of this compound (Mary et al., 2022).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(phenylcarbamothioylamino)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS2/c1-16-8-9-20(14-17(16)2)24-22(27)15-29-21-12-10-19(11-13-21)26-23(28)25-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSARUBYFBWYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763128-88-7
Record name 2-((4-((ANILINOCARBOTHIOYL)AMINO)PHENYL)THIO)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
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